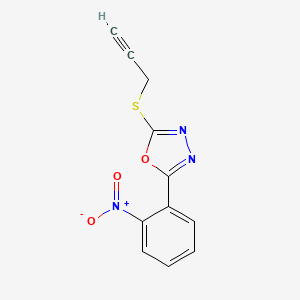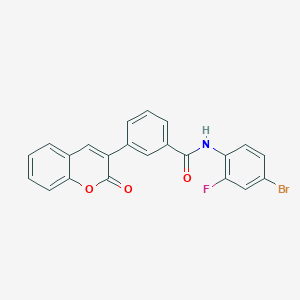
N-isopropyl-2-(2-methoxyphenoxy)butanamide
Vue d'ensemble
Description
N-isopropyl-2-(2-methoxyphenoxy)butanamide, also known as A-836,339, is a selective cannabinoid CB1 receptor antagonist. It is a synthetic compound that has been widely used in scientific research to explore the physiological and biochemical effects of CB1 receptor blockade.
Mécanisme D'action
N-isopropyl-2-(2-methoxyphenoxy)butanamide acts as a competitive antagonist of CB1 receptors, which are primarily found in the central nervous system. By blocking the activity of these receptors, this compound can modulate the release of neurotransmitters and affect various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including decreased food intake, reduced body weight, and improved glucose metabolism. It has also been shown to have potential analgesic effects and to modulate the reward pathway in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-isopropyl-2-(2-methoxyphenoxy)butanamide is its selectivity for CB1 receptors, which allows for targeted manipulation of this specific receptor subtype. However, one limitation is that its effects may be influenced by other factors, such as the presence of endocannabinoids or other compounds that can bind to CB1 receptors.
Orientations Futures
There are several potential future directions for research involving N-isopropyl-2-(2-methoxyphenoxy)butanamide. These include exploring its potential therapeutic applications in the treatment of addiction, investigating its effects on the immune system, and further exploring its mechanism of action at the molecular level. Additionally, the development of more selective CB1 receptor antagonists could provide new opportunities for research in this area.
Applications De Recherche Scientifique
N-isopropyl-2-(2-methoxyphenoxy)butanamide has been extensively used in scientific research to investigate the role of CB1 receptors in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of obesity, addiction, and other disorders.
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-propan-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-11(14(16)15-10(2)3)18-13-9-7-6-8-12(13)17-4/h6-11H,5H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIIZCGQUMZANR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C)OC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B4712233.png)

![N-(3-fluorophenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4712246.png)
![methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4712266.png)

![2-{[({5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzamide](/img/structure/B4712283.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B4712289.png)
![N-cyclopropyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4712296.png)


![7-(2-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4712318.png)
![4-(3,4-dimethoxybenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B4712321.png)
![N-(4-chlorophenyl)-N'-[3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B4712339.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4712353.png)